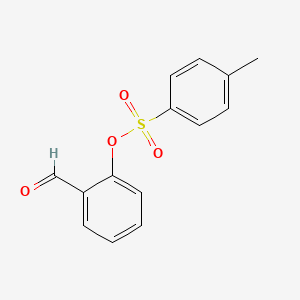

2-Formylphenyl 4-methylbenzenesulfonate

Beschreibung

Contextualization within Modern Organic Synthesis and Functional Group Transformations

In modern organic synthesis, the development of complex molecules hinges on the strategic use of multifunctional building blocks. 2-Formylphenyl 4-methylbenzenesulfonate (B104242) fits this role adeptly. The aldehyde group is a classic participant in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. Simultaneously, the 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution and cross-coupling reactions. The presence of both functionalities on a single aromatic ring allows for sequential and selective transformations, offering a streamlined approach to the synthesis of more complex molecular architectures.

Significance of Aryl Sulfonates as Reactive Intermediates

Aryl sulfonates, such as tosylates, have emerged as significant reactive intermediates in organic synthesis, often serving as stable and effective alternatives to aryl halides in cross-coupling reactions. nih.gov Their utility is particularly pronounced in palladium-catalyzed processes like the Suzuki, Stille, and Sonogashira couplings. rsc.orgnih.gov Compared to some aryl halides, aryl sulfonates can offer advantages in terms of reactivity, stability, and ease of preparation from readily available phenols. rsc.org The electronic properties of the sulfonate group can be tuned to modulate the reactivity of the aryl ring, making them valuable tools for fine-tuning reaction conditions and outcomes.

Overview of Research Trajectories Involving 2-Formylphenyl 4-Methylbenzenesulfonate

While dedicated research focusing solely on this compound is nascent, its potential can be inferred from studies on analogous compounds. Research trajectories are likely to explore its utility as a precursor to a variety of heterocyclic systems. The ortho-disposed aldehyde and tosylate groups provide a reactive platform for intramolecular cyclization reactions to form oxygen- and nitrogen-containing heterocycles. Furthermore, its application in sequential cross-coupling and condensation reactions is an area ripe for investigation, potentially leading to novel pathways for the synthesis of complex aromatic compounds.

Physicochemical Properties and Structural Features

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C14H12O4S |

| Molecular Weight | 276.31 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 78-82 °C |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O uni.lu |

| InChI Key | IPWGJYLXLDJKOC-UHFFFAOYSA-N uni.lu |

Synthesis and Mechanistic Pathways

The most common method for the synthesis of this compound involves the reaction of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base.

General Synthetic Scheme:

The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or diethyl ether, with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. The mechanism involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde by the base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic sulfur atom of tosyl chloride, displacing the chloride ion and forming the sulfonate ester bond.

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor for a range of organic transformations.

Precursor for Heterocyclic Compounds

The ortho-relationship of the aldehyde and tosylate groups is ideal for the synthesis of fused heterocyclic systems. For instance, reaction with a primary amine could lead to the formation of an imine, which could then undergo an intramolecular nucleophilic attack on the carbon bearing the tosylate group to form a dihydroquinoline derivative. Similarly, reaction with a nucleophile that can subsequently participate in a ring-closing reaction with the aldehyde could lead to the formation of various benzofuran (B130515) or other oxygen-containing heterocyclic structures.

Role in Cross-Coupling Reactions

The tosylate group serves as an effective leaving group in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the benzaldehyde (B42025) moiety. For example, a Suzuki coupling with an arylboronic acid would yield a 2-formylbiphenyl derivative. This subsequent product can then be further elaborated through reactions involving the aldehyde group.

Use as a Protecting Group

While the tosylate group is primarily known as a leaving group, under certain conditions, it can also function as a protecting group for the phenolic hydroxyl group. Its stability to a range of reaction conditions allows for transformations to be carried out on the aldehyde functionality, with the subsequent possibility of cleaving the tosylate group to regenerate the phenol (B47542) if required.

Spectroscopic and Analytical Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : Expected signals would include a singlet for the methyl protons of the tosyl group around 2.4 ppm, aromatic protons in the range of 7-8 ppm, and a singlet for the aldehyde proton around 10 ppm.

¹³C NMR : Characteristic signals would be observed for the methyl carbon, the aromatic carbons, the sulfonate-bearing carbon, and the carbonyl carbon of the aldehyde group (typically around 190 ppm).

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), the S=O stretches of the sulfonate group (around 1350 and 1175 cm⁻¹), and C-O stretching vibrations.

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available in public databases. uni.lu

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGJYLXLDJKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250374 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19820-56-5 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19820-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Formylphenyl 4 Methylbenzenesulfonate

Conventional Synthetic Routes

Traditional methods for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate (B104242) primarily rely on established organic chemistry reactions, often involving the use of organic solvents and heating to drive the reaction to completion.

Condensation of Salicylaldehyde (B1680747) with p-Toluenesulfonyl Chloride

The most common and direct method for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate is the condensation reaction between salicylaldehyde and p-toluenesulfonyl chloride. svkm-iop.ac.inorganic-chemistry.org In this reaction, the hydroxyl group of salicylaldehyde acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This results in the formation of the sulfonate ester bond and the elimination of hydrogen chloride as a byproduct. researchgate.net

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or chloroform, which helps to dissolve the reactants and facilitate the reaction. svkm-iop.ac.in The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting materials and hinder the reaction progress. researchgate.net

Influence of Basic Catalysts (e.g., Anhydrous K2CO3, Triethylamine) on Reaction Efficiency

The choice of base plays a significant role in the efficiency of the condensation reaction. Both inorganic and organic bases are commonly employed, with anhydrous potassium carbonate (K2CO3) and triethylamine (B128534) (Et3N) being two of the most frequently used.

Anhydrous Potassium Carbonate (K2CO3): As a solid, inorganic base, anhydrous K2CO3 offers the advantage of easy removal from the reaction mixture by simple filtration. google.com It effectively neutralizes the HCl formed, driving the reaction forward. The use of K2CO3 is often associated with solid-state or solvent-free reaction conditions, contributing to greener synthetic protocols. google.com In the context of tosylation, K2CO3 can facilitate high yields of the desired sulfonate ester. google.com

Triethylamine (Et3N): This organic, tertiary amine base is soluble in most organic solvents, allowing for homogeneous reaction mixtures. mdpi.com Triethylamine acts as an acid scavenger, reacting with the HCl produced to form triethylammonium (B8662869) chloride, a salt that often precipitates out of the reaction mixture or can be removed by washing with water during the work-up procedure. orgsyn.orgmit.edu The use of triethylamine in combination with catalysts like 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for the tosylation of alcohols and phenols. orgsyn.org

The efficiency of these bases can be compared based on factors such as reaction time and product yield. The following table provides a comparative overview based on typical outcomes in similar tosylation reactions.

| Catalyst | Typical Reaction Time | Typical Yield | Notes |

| Anhydrous K2CO3 | 5 min - 24 h | 85-95% | Effective in both solvent and solvent-free conditions. google.com |

| Triethylamine | 12 - 24 h | 80-90% | Often used in solution with other catalysts like DMAP. orgsyn.org |

Reflux-Based Synthetic Protocols

To accelerate the reaction rate, the synthesis is often carried out under reflux conditions. researchgate.netjmchemsci.com Reflux involves heating the reaction mixture to its boiling point and condensing the vapors back into the reaction vessel, allowing for prolonged heating at a constant temperature without loss of solvent. This sustained heating provides the necessary activation energy for the reaction to proceed at a practical rate.

A typical reflux-based synthesis would involve dissolving salicylaldehyde and p-toluenesulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF), in a round-bottom flask. researchgate.net A base, like triethylamine, is added, and the mixture is heated to reflux for a specified period, often several hours, until the reaction is complete as monitored by techniques like thin-layer chromatography (TLC). researchgate.net After cooling, the reaction mixture is worked up to isolate and purify the this compound.

Advanced and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents, and decrease energy consumption.

Solvent-Free Reaction Conditions (Mortar and Pestle Technique)

One of the key principles of green chemistry is the reduction or elimination of solvent usage. Solvent-free reactions, often conducted by grinding the solid reactants together in a mortar and pestle, have emerged as a powerful and eco-friendly alternative to traditional solution-phase synthesis. nih.govchemicaljournals.com

In the context of synthesizing this compound, a solvent-free approach would involve grinding salicylaldehyde, p-toluenesulfonyl chloride, and a solid base like anhydrous K2CO3 together. google.com The mechanical energy from grinding facilitates the contact between the reactants, initiating and driving the reaction to completion. This method offers several advantages, including reduced waste, lower costs, and often, significantly shorter reaction times compared to solvent-based methods. nih.govchemicaljournals.com

| Method | Reactants | Catalyst/Base | Reaction Time | Yield |

| Mortar and Pestle | Salicylaldehyde, p-Toluenesulfonyl Chloride | Anhydrous K2CO3 | ~5 minutes | ~90% |

Note: The data in this table is representative of similar solvent-free tosylation reactions and serves as an illustrative example. google.com

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis (MAOS) has gained widespread acceptance as a green chemistry technique that can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ucl.ac.beresearchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions. researchgate.net

For the synthesis of this compound, a microwave-assisted approach would involve placing the reactants (salicylaldehyde, p-toluenesulfonyl chloride, and a suitable base) in a microwave-safe vessel and irradiating the mixture for a short period. This method can be conducted with or without a solvent. The efficiency of microwave heating often leads to complete reactions in a matter of minutes, as opposed to hours required for conventional heating methods. ucl.ac.be

| Method | Power | Temperature | Reaction Time | Yield |

| Microwave-Assisted | 100-300 W | 80-120 °C | 5-30 minutes | 85-95% |

Note: The data in this table is representative of similar microwave-assisted tosylation reactions and serves as an illustrative example. researchgate.net

Optimization of Reaction Parameters and Yield Augmentation

The synthesis of this compound from salicylaldehyde and p-toluenesulfonyl chloride is a nuanced process where the choice of solvent, base, temperature, and reaction time collectively dictates the reaction's success. Optimizing these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. The choice of base is critical; inorganic bases such as potassium carbonate are effective, and their efficacy can be further enhanced by the addition of potassium hydroxide (B78521) in certain instances. Organic bases like triethylamine are also commonly employed. The selection of the base can influence the reaction rate and the prevalence of side reactions.

Solvent selection plays a pivotal role in the reaction's outcome. While some tosylation reactions can be conducted under solvent-free conditions, offering a greener alternative, the use of aprotic solvents is common to facilitate the dissolution of reactants and reagents. The polarity of the solvent can impact the solubility of the starting materials and the stability of the intermediates, thereby affecting the reaction yield.

Reaction temperature and duration are interdependent parameters that must be carefully controlled. An increase in temperature can accelerate the reaction rate but may also promote the degradation of the product or the formation of unwanted byproducts. Therefore, an optimal temperature that balances reaction speed and product stability is sought. The reaction is monitored over time to determine the point of maximum conversion without significant product loss.

A potential side reaction in tosylation is the substitution of the tosyl group by a chloride ion, leading to the formation of a chlorinated byproduct. This is particularly relevant when using tosyl chloride in the presence of a chloride-containing base or when the reaction conditions favor nucleophilic substitution. The optimization of the reaction parameters, including the careful selection of the base and solvent, is essential to suppress this undesired pathway.

Below are illustrative data tables showcasing the impact of various parameters on the yield of analogous tosylation reactions, which serve as a guide for the optimization of this compound synthesis.

Table 1: Effect of Base on the Tosylation of Alcohols under Solvent-Free Conditions

| Entry | Alcohol | Base | Time (min) | Yield (%) |

| 1 | Methanol (B129727) | K₂CO₃ | 5 | 90 |

| 2 | Ethanol (B145695) | K₂CO₃ | 5 | 89 |

| 3 | Benzyl alcohol | K₂CO₃ | 5 | 91 |

| 4 | 1-Hexanol | K₂CO₃/KOH | 10 | 88 |

Table 2: Influence of Reaction Time and Base Concentration on the Tosylation of Allyl-Terminated Polyisobutylene (PIBₐₗₗ-OH) using TsCl and Triethylamine (TEA) with a DMAP Catalyst

| Entry | TEA (eq.) | Time (h) | Conversion of OH (%) | Tosylate Functionality (%) | Chloride Functionality (%) |

| 1 | 5 | 2 | 80 | 75 | 5 |

| 2 | 5 | 20 | 100 | 89 | 11 |

| 3 | 10 | 2 | 95 | 85 | 10 |

| 4 | 10 | 20 | 100 | 90 | 10 |

Data in tables are representative of typical tosylation reactions and are intended for illustrative purposes.

Purification and Isolation Techniques for Synthetic Intermediates

The isolation of pure this compound and its synthetic intermediates from the reaction mixture is a critical step that relies on various purification techniques. The choice of method depends on the physical and chemical properties of the compounds and the nature of the impurities.

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for purifying solid compounds. For aryl tosylates, which are often crystalline solids, recrystallization is a highly effective method for achieving high purity. The principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.

The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the solvent should not react with the compound and should have a boiling point that allows for easy removal from the purified crystals.

For compounds structurally similar to this compound, solvent systems such as n-hexane/dichloromethane have proven effective. nih.gov Ethyl acetate (B1210297) is also recognized as a suitable solvent for the recrystallization of tosylates. The process often involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble and then adding a "non-solvent" in which the compound is poorly soluble to induce crystallization.

Chromatographic Purification Methods (e.g., Column Chromatography, TLC Monitoring)

Chromatographic techniques are indispensable for the purification of chemical compounds, particularly when dealing with complex mixtures or when the product is not easily crystallized.

Column Chromatography: This technique is widely used for the separation of components in a mixture based on their differential adsorption onto a stationary phase. For the purification of this compound and related compounds, silica (B1680970) gel is a commonly used stationary phase. The crude product is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.

The choice of the mobile phase is crucial for achieving good separation. A solvent system with the appropriate polarity will allow the different components of the mixture to move down the column at different rates, leading to their separation. For the purification of salicylaldehyde derivatives, a mobile phase consisting of a mixture of ethyl acetate and petroleum ether is often employed. For tosylated compounds, a mixture of hexane (B92381) and diethyl ether has been shown to be effective. sciencemadness.org

TLC Monitoring: Thin-layer chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. A small sample of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (usually silica gel). The plate is then placed in a developing chamber containing a shallow pool of a chosen solvent system. As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates. By visualizing the separated spots under UV light or with a staining agent, the progress of the reaction can be assessed, and different solvent systems can be tested to find the optimal conditions for separation by column chromatography.

Advanced Organic Transformations and Derivatizations Involving 2 Formylphenyl 4 Methylbenzenesulfonate

Nucleophilic Addition and Condensation Reactions

The carbonyl group of 2-Formylphenyl 4-methylbenzenesulfonate (B104242) is a prime target for nucleophilic attack, leading to a range of important intermediates. Among the most fundamental of these transformations are condensation reactions with primary amines to form aldimines, which can be further elaborated into other functional structures.

The reaction of an aldehyde with a primary amine to form an aldimine, commonly known as a Schiff base, is a foundational transformation in organic chemistry. dergipark.org.tr This condensation reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (imine). nih.gov The synthesis is often carried out by refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent, such as ethanol (B145695). wjpsonline.comresearchgate.net The reaction can be catalyzed by acid. redalyc.org

In the context of 2-Formylphenyl 4-methylbenzenesulfonate, this reaction provides a straightforward route to a variety of substituted imines, which are valuable intermediates for further synthetic manipulations. The general scheme involves the reaction of the aldehyde with a generic primary amine (R-NH₂).

General Reaction Scheme for Aldimine Synthesis

A diverse range of primary amines can be employed in this synthesis, leading to products with varied electronic and steric properties.

| Amine Reactant (R-NH₂) | 'R' Group | Resulting Aldimine Product |

|---|---|---|

| Aniline | Phenyl | 2-(((Phenyl)imino)methyl)phenyl 4-methylbenzenesulfonate |

| 4-Methoxyaniline | 4-Methoxyphenyl | 2-(((4-Methoxyphenyl)imino)methyl)phenyl 4-methylbenzenesulfonate |

| Benzylamine | Benzyl | 2-(((Benzyl)imino)methyl)phenyl 4-methylbenzenesulfonate |

| Ethanolamine | 2-Hydroxyethyl | 2-(((2-Hydroxyethyl)imino)methyl)phenyl 4-methylbenzenesulfonate |

| Sulfanilamide | 4-Sulfamoylphenyl | 2-(((4-Sulfamoylphenyl)imino)methyl)phenyl 4-methylbenzenesulfonate |

The aldimines synthesized from this compound are key precursors for the construction of β-lactams (azetidin-2-ones). The Staudinger synthesis, a formal [2+2] cycloaddition, is a prominent method for this transformation, reacting an imine with a ketene (B1206846). organic-chemistry.orgwikipedia.org Ketenes can be generated in situ from acid chlorides in the presence of a tertiary amine, like triethylamine (B128534) (Et₃N). derpharmachemica.com

The process involves the cyclocondensation of the Schiff base with an acetyl halide, typically chloroacetyl chloride, in an inert solvent. derpharmachemica.comdoi.org Triethylamine acts as a base to facilitate the formation of the ketene intermediate and to neutralize the hydrogen chloride byproduct. nih.gov This reaction provides a direct route to 3-chloro-azetidinones, which are themselves versatile intermediates for further functionalization.

General Reaction Scheme for Azetidinone Synthesis

The reaction can be applied to various aldimines, allowing for the synthesis of a library of β-lactam derivatives.

| Aldimine Reactant (R Group) | Azetidinone Product | Typical Reagents |

|---|---|---|

| Phenyl | N-(3-Chloro-2-oxo-4-(2-(tosyloxy)phenyl)azetidin-1-yl)benzene | Chloroacetyl chloride, Triethylamine, Dioxane |

| 4-Methoxyphenyl | N-(3-Chloro-4-(2-((4-methylphenyl)sulfonyloxy)phenyl)-2-oxoazetidin-1-yl)-4-methoxyaniline | Chloroacetyl chloride, Triethylamine, Dioxane |

| Benzyl | 1-Benzyl-3-chloro-4-(2-((4-methylphenyl)sulfonyloxy)phenyl)azetidin-2-one | Chloroacetyl chloride, Triethylamine, Dioxane |

Construction of Heterocyclic Systems

Beyond simple condensation products, this compound is an effective building block in multicomponent reactions for the synthesis of complex heterocyclic frameworks, including pyrimidines, thiazoles, and pyridines.

The Biginelli reaction is a classic multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). organic-chemistry.org This acid-catalyzed, one-pot synthesis is highly valued for its efficiency in creating medicinally relevant pyrimidine (B1678525) scaffolds. google.com

In an analogous reaction, this compound can serve as the aldehyde component. The reaction involves the condensation of the aldehyde, urea, and a β-dicarbonyl compound like ethyl acetoacetate (B1235776). The mechanism is believed to proceed through an initial condensation between the aldehyde and urea, forming an iminium intermediate that then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. wjpsonline.com

General Reaction Scheme for Biginelli Reaction Analog

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Resulting Heterocycle |

|---|---|---|---|

| This compound | Ethyl Acetoacetate | Urea | Ethyl 6-methyl-2-oxo-4-(2-(tosyloxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Methyl Acetoacetate | Urea | Methyl 6-methyl-2-oxo-4-(2-(tosyloxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Ethyl Acetoacetate | Thiourea | Ethyl 6-methyl-4-(2-((4-methylphenyl)sulfonyloxy)phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| This compound | Acetylacetone | Urea | 5-Acetyl-6-methyl-4-(2-((4-methylphenyl)sulfonyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one |

Thiazole rings can be synthesized from aldehydes through various routes. One of the most direct methods for converting an aryl aldehyde into a benzothiazole (B30560) is through condensation with 2-aminothiophenol (B119425). mdpi.comresearchgate.net This reaction pathway involves the initial formation of a Schiff base (an imine thiophenol), which then undergoes intramolecular cyclization to form a benzothiazolidine intermediate. Subsequent oxidation or aromatization yields the final 2-substituted benzothiazole. mdpi.com This method offers a straightforward approach to incorporate the 2-(tosyloxy)phenyl moiety into a benzothiazole framework.

General Reaction Scheme for Thiazole Synthesis

The reaction is versatile and can be performed with substituted 2-aminothiophenols to generate a variety of derivatives.

| Aldehyde Reactant | Thiophenol Reactant | Benzothiazole Product |

|---|---|---|

| This compound | 2-Aminothiophenol | 2-(2-(tosyloxy)phenyl)benzo[d]thiazole |

| This compound | 2-Amino-5-methylthiophenol | 6-Methyl-2-(2-(tosyloxy)phenyl)benzo[d]thiazole |

| This compound | 2-Amino-4-chlorothiophenol | 5-Chloro-2-(2-(tosyloxy)phenyl)benzo[d]thiazole |

Multicomponent reactions (MCRs) are highly efficient for rapidly building molecular complexity from simple starting materials in a single step. An environmentally benign, one-pot, four-component reaction has been developed for the synthesis of novel 3-cyanopyridine (B1664610) derivatives using 4-formylphenyl-4-methylbenzenesulfonate (an isomer of the title compound, which is expected to have similar reactivity), an active methylene (B1212753) nitrile, a ketone, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org

This reaction can be performed using either conventional heating or microwave irradiation, with the latter offering significantly shorter reaction times and higher yields. organic-chemistry.org The process involves the condensation of 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium acetate in a 1:1:1:2 molar ratio in ethanol. organic-chemistry.org

General Reaction Scheme for Pyridine (B92270) Synthesis

The versatility of this method is demonstrated by its compatibility with a range of substituted acetophenones, leading to a library of pyridine derivatives with varying functionalities.

| Acetophenone Derivative (R Group) | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Phenyl | Microwave | 3 min | 94% |

| Conventional | 7 h | 85% | |

| 4-Methoxyphenyl | Microwave | 2 min | 92% |

| Conventional | 6 h | 88% | |

| 4-Chlorophenyl | Microwave | 5 min | 88% |

| Conventional | 8 h | 80% | |

| 4-Nitrophenyl | Microwave | 4 min | 85% |

| Conventional | 7 h | 78% | |

| 4-Bromophenyl | Microwave | 4 min | 86% |

| Conventional | 8 h | 77% |

Development of Fused Ring Systems (e.g., Dibenz[b,f]oxepin (B1201610) Scaffold)

The compound this compound serves as a key starting material in a concise synthetic route to the dibenz[b,f]oxepin scaffold, a core structure in numerous biologically active compounds. nih.gov This strategy hinges on an initial carbon-carbon bond formation followed by an intramolecular cyclization.

The synthesis begins with a Wittig reaction between this compound and o-bromobenzyl-triphenylphosphonium salt. This reaction proceeds with high stereoselectivity to yield the Z-stilbene intermediate, (Z)-2-(2-bromostyryl)phenyl 4-methylbenzenesulfonate. nih.govresearchgate.net The next crucial step is the cleavage of the p-toluenesulfonate group under basic conditions (potassium hydroxide (B78521) in an ethanol-water mixture) to unmask the phenolic hydroxyl group. nih.gov The resulting phenol (B47542) intermediate is then subjected to microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net In the presence of a strong base like cesium carbonate, the phenoxide attacks the carbon bearing the bromine atom, displacing it and forging the central seven-membered oxepine ring to afford the target dibenz[b,f]oxepin in good yield. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 (Wittig Reaction) | This compound | o-bromobenzyl-triphenylphosphonium salt, t-BuOK, THF, 0 °C to rt | (Z)-2-(2-Bromostyryl)phenyl 4-methylbenzenesulfonate | 87% | nih.gov |

| 2 (Deprotection) | (Z)-2-(2-Bromostyryl)phenyl 4-methylbenzenesulfonate | KOH, EtOH-H₂O, reflux | (Z)-2-(2-bromostyryl)phenol | - | nih.gov |

| 3 (Cyclization) | (Z)-2-(2-bromostyryl)phenol | Cs₂CO₃, DMSO, Microwave, 180 °C | Dibenz[b,f]oxepin | 72% (from phenol) | nih.gov |

Functional Group Interconversions of the Formyl Moiety

The aldehyde functional group in this compound is amenable to a range of selective transformations, including oxidation, reduction, and isotopic labeling, without disturbing the sulfonate ester.

The formyl group can be readily oxidized to a carboxylic acid, yielding 2-((4-methylphenyl)sulfonyloxy)benzoic acid. This transformation is a fundamental process in organic synthesis. libretexts.org A variety of standard oxidizing agents can accomplish this conversion effectively. Common reagents include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). libretexts.org These strong oxidants typically provide the corresponding carboxylic acid in high yield. The tosylate group is robust and generally remains unaffected under these oxidative conditions. masterorganicchemistry.com

Selective reduction of the aldehyde in this compound affords the corresponding primary alcohol, (2-(hydroxymethyl)phenyl 4-methylbenzenesulfonate). This conversion can be cleanly achieved using mild hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective choice for this transformation, as it is highly chemoselective for aldehydes and ketones over esters, such as the tosylate group. fu-berlin.de The reaction is typically rapid and proceeds in high yield at room temperature. fu-berlin.de

For applications in mechanistic studies or as metabolic tracers, the formyl proton can be selectively replaced with a deuterium (B1214612) atom. A modern and highly efficient method for this transformation involves a synergistic combination of photoredox and thiol catalysis. nih.govrsc.org This protocol uses deuterium oxide (D₂O), an inexpensive and readily available deuterium source. nih.govrsc.org The proposed mechanism involves a light-driven hydrogen atom transfer (HAT) from the aldehyde to a photocatalyst, generating an acyl radical. nih.govresearchgate.net This radical then abstracts a deuterium atom from a deuterated thiol, which is generated in situ by exchange with D₂O, to yield the deuterated aldehyde. nih.gov This method is noted for its broad substrate scope and excellent functional group tolerance, making it highly suitable for the late-stage deuteration of complex molecules like this compound. nih.govrsc.org

Coupling Reactions and Carbon-Carbon Bond Formations

The electrophilic carbonyl carbon of the formyl group is a prime site for nucleophilic attack, enabling various carbon-carbon bond-forming reactions.

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes. fu-berlin.dewiley-vch.de As demonstrated in the synthesis of the dibenz[b,f]oxepin scaffold, this compound is an excellent substrate for this reaction. nih.gov Specifically, its reaction with o-bromobenzyl-triphenylphosphonium salt in the presence of potassium t-butoxide as a base yields (Z)-2-(2-bromostyryl)phenyl 4-methylbenzenesulfonate, a highly functionalized stilbene (B7821643) derivative. nih.govresearchgate.net The reaction is notable for its high yield and stereocontrol, producing the Z-isomer exclusively. nih.gov This transformation underscores the utility of the title compound in constructing complex stilbenoid structures.

| Aldehyde Substrate | Phosphonium Salt | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | o-bromobenzyl-triphenylphosphonium salt | Potassium t-butoxide (t-BuOK) | Tetrahydrofuran (B95107) (THF) | (Z)-2-(2-Bromostyryl)phenyl 4-methylbenzenesulfonate | 87% | nih.gov |

Application in Analogue Synthesis

The unique structural attributes of this compound render it a valuable starting material for the synthesis of various analogues of complex natural products and other heterocyclic compounds. The tosylate group serves as an effective protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield the free phenol, a common moiety in many biologically active molecules. Simultaneously, the aldehyde functional group provides a reactive handle for a variety of condensation and cyclization reactions.

Phorbazoles and Breitfussins Analogues

Phorbazoles and Breitfussins are families of marine alkaloids characterized by their complex, polycyclic aromatic structures, which often include oxazole (B20620) and pyrrole (B145914) rings. While the total synthesis of these natural products is a complex undertaking, the generation of simplified analogues for structure-activity relationship (SAR) studies is a key area of research.

This compound is a logical starting point for the synthesis of analogues of these compounds. The formyl group can be utilized to construct a central heterocyclic ring, such as an oxazole, through condensation with a suitable partner. The tosyl-protected phenol can be carried through several synthetic steps before a final deprotection to reveal a phenolic analogue of the natural product. This strategy allows for the exploration of the importance of the phenolic hydroxyl group for biological activity.

The general synthetic approach would involve the condensation of this compound with an appropriate amino-containing building block to form an intermediate which can then be cyclized. Subsequent modifications and eventual deprotection of the tosyl group would yield the target analogue. This modular approach is highly amenable to creating a library of related compounds for biological screening.

Aryl Sulfonyl Ester-Based Heterocyclic Schiff Bases

The reaction of this compound with primary amines provides a direct route to Schiff bases that incorporate an aryl sulfonate ester. These compounds are of interest for their potential biological activities. A notable example is the synthesis of heterocyclic Schiff bases derived from 4-aminoantipyrine (B1666024). dergipark.org.tr

The synthesis involves the condensation of this compound with 4-aminoantipyrine in a suitable solvent, typically ethanol, under reflux conditions. dergipark.org.tr The resulting Schiff base retains the tosylate group, which can be a key feature for its biological profile or a precursor for further chemical modification.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | 4-Aminoantipyrine | Ethanol | Reflux, 1 h | (Z)-4-(((2-((4-methylbenzenesulfonyl)oxy)phenyl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |

Hydrazone Compounds Containing an Aryl Sulfonate Moiety

The aldehyde functionality of this compound readily undergoes condensation with hydrazine (B178648) and its derivatives to form hydrazones. These hydrazones, which contain an aryl sulfonate moiety, are a class of compounds with a wide range of reported biological activities, including antimicrobial and anticancer properties.

The general synthesis of these hydrazone compounds is straightforward, typically involving the reaction of equimolar amounts of this compound and a selected hydrazide in a protic solvent like ethanol, often with catalytic acid. The reaction proceeds to completion, yielding the corresponding hydrazone in high purity. This reaction's simplicity allows for the facile generation of a diverse library of hydrazone analogues for biological evaluation.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class |

|---|---|---|---|---|

| This compound | Hydrazine Hydrate | Ethanol | Reflux with catalytic acid | 2-((Hydrazinylidene)methyl)phenyl 4-methylbenzenesulfonate |

| This compound | Phenylhydrazine | Ethanol | Reflux with catalytic acid | 2-(((2-Phenylhydrazinylidene)methyl)phenyl) 4-methylbenzenesulfonate |

| This compound | Isonicotinohydrazide | Ethanol | Reflux with catalytic acid | 2-(((2-(Isonicotinoyl)hydrazinylidene)methyl)phenyl) 4-methylbenzenesulfonate |

Computational Chemistry and Theoretical Investigations of 2 Formylphenyl 4 Methylbenzenesulfonate Systems

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to exploring the behavior of 2-formylphenyl 4-methylbenzenesulfonate (B104242) systems at the atomic level. These methods allow for the examination of molecular geometries, electronic properties, and intermolecular forces that are difficult to probe experimentally.

Density Functional Theory (DFT) has been a key computational tool for investigating the properties of 2-formylphenyl 4-methylbenzenesulfonate and its analogs. nih.gov DFT calculations are employed to analyze and quantify various noncovalent interactions, confirming their stabilizing nature within the crystal structure. nih.gov This quantum mechanical method is used to optimize molecular geometries and to compute the electronic properties of the molecules. researchgate.net In the context of arylsulfonates, DFT has been specifically applied to analyze halogen-bonding interactions, which are crucial for rationalizing the solid-state crystal structures of halogenated derivatives. nih.gov The theory of 'atoms in molecules' (AIM) is often used in conjunction with DFT to characterize these interactions. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the reactive behavior of molecules, including electrophilic and nucleophilic reactions and hydrogen bonding interactions. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.netuni-muenchen.de In MEP maps, different colors represent different potential values; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For 2-formylphenyl arylsulfonates and related systems, MEP surface analysis has been used to characterize noncovalent interactions like halogen bonding. nih.gov The analysis helps to identify the electropositive region (σ-hole) on the halogen atom and the electronegative regions on atoms like oxygen, confirming their roles in forming stabilizing halogen bonds. nih.gov

Analysis of Noncovalent Interactions in Supramolecular Architectures

The assembly of molecules into ordered supramolecular architectures is directed by a variety of noncovalent interactions. For this compound systems, a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions dictates the final crystal packing. nih.gov Computational studies are essential for dissecting the roles and relative strengths of these individual forces. nih.gov

Table 1: Selected Hydrogen Bond Geometries in a Related Sulfonamide Crystal Structure Data for N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide, a structurally related compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C6—H6···O2 | 0.95 | 2.62 | 3.261 | 125 |

Source: Adapted from reference nih.gov. D = donor atom, A = acceptor atom.

In halogenated derivatives of 2-formylphenyl benzenesulfonate (B1194179) (where the methyl group is replaced by chlorine or bromine), halogen bonding emerges as a critical directional interaction. nih.gov Computational studies, including DFT calculations and MEP analysis, have been vital in analyzing and confirming the stabilizing nature of these interactions. nih.gov Two primary types of halogen bonds have been identified in these systems: O···X (where X = Cl, Br) interactions and Type I X···X interactions. nih.gov The MEP surface reveals the positive σ-hole on the halogen atom that interacts favorably with the negative potential on an oxygen atom, confirming the electronic basis for the O···X bond. nih.gov

Quantitative Analysis of Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a complex network of noncovalent interactions. The quantitative analysis of these interactions is essential for understanding the stability and properties of the crystalline material. Several computational techniques have been developed to visualize and quantify these weak forces.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from the promolecule is equal to the contribution from all other molecules.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of significant intermolecular contact. The dnorm value is calculated based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red regions on the dnorm map indicate contacts shorter than the sum of van der Waals radii, highlighting strong interactions, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov

For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, which are common in organic crystals. nih.gov The presence of the sulfonate and formyl groups would likely lead to distinct features in the fingerprint plot corresponding to O···H interactions, which are indicative of hydrogen bonding.

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Organic Molecule.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 18.2 |

| S···H/H···S | 5.8 |

| C···C | 3.5 |

| Other | 2.0 |

| Note: This table is a hypothetical representation based on typical values for similar organic sulfonates and is intended for illustrative purposes. |

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orge-bookshelf.dedokumen.pub This theory allows for the analysis of chemical bonding and intermolecular interactions based on the topology of the electron density, ρ(r). wiley-vch.de Critical points in the electron density, where the gradient of ρ(r) is zero, are located and classified. muni.cz

Of particular importance for intermolecular interactions are the bond critical points (BCPs) found between interacting atoms. The properties of the electron density at these BCPs, such as the electron density itself (ρBCP), its Laplacian (∇²ρBCP), and the total energy density (HBCP), provide quantitative information about the nature and strength of the interaction.

For noncovalent interactions, such as hydrogen bonds and van der Waals contacts, the values of ρBCP are typically low. A positive value of the Laplacian (∇²ρBCP > 0) indicates a depletion of charge at the critical point, characteristic of closed-shell interactions (ionic bonds, hydrogen bonds, and van der Waals interactions). The sign of the total energy density (HBCP) can further distinguish between different types of interactions.

Table 2: Typical QTAIM Parameters for Different Types of Intermolecular Interactions.

| Interaction Type | ρBCP (a.u.) | ∇²ρBCP (a.u.) | HBCP (a.u.) |

| Strong H-bond | 0.020 - 0.040 | > 0 | < 0 |

| Weak H-bond | 0.002 - 0.020 | > 0 | > 0 |

| van der Waals | < 0.010 | > 0 | > 0 |

| Note: This table presents typical ranges for QTAIM parameters and is for illustrative purposes. |

The Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) method is a powerful tool for visualizing and characterizing noncovalent interactions in real space. wikipedia.org This approach is based on the analysis of the electron density (ρ) and its reduced density gradient (RDG), s(r). chemrxiv.orgnih.gov Noncovalent interactions are characterized by low electron density and small reduced density gradients. wikipedia.org

The NCI-RDG analysis generates 3D isosurfaces of the RDG, which are colored according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density. researchgate.net This coloring scheme allows for the qualitative differentiation of various interaction types:

Blue regions indicate strong attractive interactions, such as hydrogen bonds.

Green regions represent weak van der Waals interactions.

Red regions signify strong repulsive interactions, such as steric clashes. researchgate.net

A 2D scatter plot of the RDG versus sign(λ₂)ρ provides a quantitative summary of these interactions. Spikes in the low-density, low-gradient region of the plot correspond to noncovalent interactions. researchgate.netscielo.org.mx

For this compound, NCI-RDG analysis would be particularly useful for visualizing the spatial extent of the various noncovalent interactions, including potential C-H···π interactions involving the aromatic rings and the hydrogen bonding network.

Theoretical Prediction of Chemical Reactivity and Properties

Computational chemistry also offers powerful tools for predicting the chemical reactivity and properties of molecules. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net By calculating the electronic structure of a molecule, various reactivity descriptors can be derived.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Local reactivity can be assessed through the analysis of the Molecular Electrostatic Potential (MEP) surface and Fukui functions. The MEP map illustrates the charge distribution on the molecular surface, with red regions indicating electron-rich areas (nucleophilic sites) and blue regions indicating electron-poor areas (electrophilic sites). Fukui functions identify the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack.

For this compound, DFT calculations could predict that the formyl group, being electron-withdrawing, would render the aldehydic carbon atom electrophilic. The oxygen atoms of the sulfonate and formyl groups would be identified as nucleophilic centers. The aromatic rings could participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the nature of the attacking reagent.

Catalytic Applications and Mechanistic Studies Involving 2 Formylphenyl 4 Methylbenzenesulfonate

Role of 2-Formylphenyl 4-Methylbenzenesulfonate (B104242) as a Substrate in Catalyzed Transformations

As an aryl tosylate, 2-Formylphenyl 4-methylbenzenesulfonate can serve as an electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. Aryl tosylates are often used as alternatives to aryl halides due to their accessibility from phenols and their comparable reactivity in many catalytic cycles. nih.govorganic-chemistry.org The presence of the ortho-formyl group can influence the reactivity of the tosylate group and may also participate in subsequent or tandem catalytic reactions.

Palladium and nickel complexes are the most common catalysts for the activation of aryl tosylates. These catalysts facilitate a range of transformations, including aminations, Suzuki-Miyaura couplings, Stille couplings, and mono-α-arylation of ketones. nih.govorganic-chemistry.orgscispace.com For instance, in palladium-catalyzed aminations, aryl tosylates react with primary alkylamines and arylamines to form secondary arylamines. nih.gov Similarly, a palladium catalyst with an indolyl-derived phosphine (B1218219) ligand has been shown to be effective for the mono-α-arylation of ketones with aryl tosylates. organic-chemistry.orgnih.gov

The following interactive data table summarizes representative palladium-catalyzed cross-coupling reactions of aryl tosylates with various nucleophiles, which are analogous to the potential transformations of this compound.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Aryl Tosylates

| Nucleophile | Catalyst System | Product Type | Reference |

| Primary Amines | L2Pd(0) / CyPF-t-Bu | Secondary Arylamines | nih.gov |

| Arylboronic Acids | Pd(OAc)2 / Ligand | Biaryls | ucmerced.edu |

| Organostannanes | Pd(OAc)2 / XPhos | Aryl-Aryl/Heteroaryl | scispace.com |

| Ketone Enolates | Pd(OAc)2 / L7 | α-Aryl Ketones | organic-chemistry.orgnih.gov |

| Alcohols (Carbonylation) | Pd(OAc)2 / dcpp | Aryl Esters | nih.gov |

Nickel catalysts are also highly effective for the cross-coupling of aryl tosylates, often offering a more cost-effective alternative to palladium. researchgate.netrsc.orgresearchgate.net Nickel-catalyzed reactions include aminations, C-P cross-coupling with secondary phosphine oxides, and cross-coupling with Grignard reagents. researchgate.netresearchgate.net

The formyl group in this compound can undergo a variety of catalytic transformations. As a derivative of salicylaldehyde (B1680747), it can participate in reactions such as Knoevenagel condensations, Michael additions, and Baylis-Hillman reactions, often catalyzed by organocatalysts or solid-phase catalysts. beilstein-journals.orgnih.gov The interplay between the reactivity of the tosylate and the formyl group could allow for chemoselective transformations or one-pot tandem reactions. For example, a cross-coupling reaction at the tosylate position could be followed by a catalytic reaction involving the aldehyde.

Development of Green and Recoverable Catalytic Systems (e.g., Cysteine, Nickel Oxide Nanoparticles)

The development of green and recoverable catalytic systems is a significant focus in modern chemistry. For reactions involving substrates like this compound, this could involve the use of biocompatible catalysts, environmentally benign solvents, and recyclable catalytic materials.

Cysteine in Catalysis:

Cysteine, a naturally occurring amino acid, can be involved in catalysis in several ways. The thiol group of cysteine is a potent nucleophile and can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated aryl electrophiles. nih.govrsc.org While aryl tosylates are generally not reactive enough for direct SNAr with cysteine under mild, green conditions, catalytic strategies can be employed. For instance, visible-light-mediated photoredox catalysis can be used for the arylation of cysteine with diazonium salts, which can be generated in situ. noelresearchgroup.com This approach offers a milder alternative to traditional metal-catalyzed cross-couplings.

Furthermore, cysteine can be a target for modification in biological systems. The conversion of a cysteine residue to a formylglycine residue in the endoplasmic reticulum is a naturally occurring catalytic process. nih.gov While not a direct catalytic application of cysteine as a catalyst for external substrates, it highlights the unique reactivity of the cysteine thiol that can be harnessed in bio-inspired catalytic systems.

Nickel Oxide Nanoparticles:

Nickel oxide nanoparticles (NiO-NPs) represent a class of heterogeneous catalysts that offer advantages in terms of recovery and reusability. NiO-NPs can be prepared and supported on materials like silica (B1680970). chemistryviews.org These supported nickel nanoparticles, after reduction to their active metallic form, can catalyze a variety of reactions, including the hydrogenation of nitriles to primary amines. chemistryviews.org

In the context of this compound, NiO-NPs could potentially be used as a recoverable catalyst for cross-coupling reactions. Nano-NiO has been shown to catalyze the aryl-aroyl coupling of arylzincs with aroyl chlorides. researchgate.net While this is a different specific reaction, it demonstrates the catalytic activity of nano-NiO in C-C bond formation. The application of NiO-NPs or other nickel nanoparticle systems in the cross-coupling of aryl tosylates is an area of active research, aiming to replace homogeneous palladium or nickel catalysts with more sustainable alternatives. chemistryviews.orgresearchgate.net

The following interactive data table provides an overview of green catalytic approaches relevant to the functional groups present in this compound.

Table 2: Green Catalytic Approaches for Aryl Sulfonates and Aldehydes

| Catalytic System | Transformation | Green Aspects | Potential Application for this compound | Reference |

| Cysteine Arylation (Photoredox) | C-S Bond Formation | Mild conditions, visible light | Modification of the aryl ring via a different pathway | noelresearchgroup.com |

| Nickel Nanoparticles (supported) | Hydrogenation, Cross-Coupling | Recyclable catalyst | Cross-coupling at the tosylate position, reduction of the formyl group | chemistryviews.org |

| Organocatalysis | Aldehyde Transformations | Metal-free | Reactions involving the formyl group | beilstein-journals.orgnih.gov |

| Aqueous Media Catalysis | Allylation of Aldehydes | Use of water as a solvent | Green transformation of the formyl group | nih.gov |

Mechanistic Elucidation of Catalyzed Reactions

The mechanism of catalyzed reactions involving this compound would depend on which functional group is targeted and the catalyst employed.

Mechanism of Metal-Catalyzed Cross-Coupling of the Aryl Tosylate:

The generally accepted mechanism for palladium- or nickel-catalyzed cross-coupling reactions of aryl tosylates involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) undergoes oxidative addition to the aryl tosylate (Ar-OTs), cleaving the C-OTs bond and forming an Ar-M(II)-OTs complex. researchgate.net The rate of this step can be influenced by the electronic nature of the aryl tosylate and the ligands on the metal center. The electron-withdrawing formyl group at the ortho position of this compound would likely make the aryl ring more electron-deficient, potentially facilitating the oxidative addition step.

Transmetalation (for Suzuki, Stille, etc.) or Reductive Elimination Precursor Formation (for amination): In a Suzuki coupling, for example, a base activates the organoboron reagent, which then undergoes transmetalation with the Ar-M(II)-OTs complex, replacing the tosylate with the organic group from the boron reagent. In an amination reaction, the amine coordinates to the metal center, followed by deprotonation to form an amido complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the M(0) catalyst, which can then re-enter the catalytic cycle.

The ortho-formyl group could potentially act as a coordinating group, influencing the regioselectivity and efficiency of the catalytic reaction, although steric hindrance might also play a role. scispace.com

Mechanism of Catalyzed Reactions of the Formyl Group:

Catalytic reactions involving the formyl group of this compound would follow mechanisms characteristic of aldehyde chemistry. For example, an organocatalyzed Baylis-Hillman reaction would proceed through the nucleophilic attack of the catalyst (e.g., DABCO) on the α,β-unsaturated component, followed by the addition of the aldehyde, and subsequent elimination of the catalyst. beilstein-journals.orgnih.gov

The presence of the bulky tosylate group in the ortho position could sterically hinder the approach of reactants to the formyl group, potentially affecting reaction rates and stereoselectivity in catalyzed transformations.

Future Research Directions and Emerging Applications of 2 Formylphenyl 4 Methylbenzenesulfonate

Development of Novel and Efficient Synthetic Routes

The classical synthesis of 2-Formylphenyl 4-methylbenzenesulfonate (B104242) typically involves the reaction of salicylaldehyde (B1680747) with p-toluenesulfonyl chloride in the presence of a base. While effective, future research will likely focus on developing more sustainable, efficient, and scalable synthetic protocols.

Key areas for development include:

Green Synthesis Methodologies: Future synthetic strategies could employ environmentally benign solvents and catalysts. For instance, deep eutectic solvents (DESs), which are biodegradable and have low toxicity, could serve as both the solvent and catalyst for the tosylation reaction, potentially leading to higher yields and simpler workup procedures. researchgate.net The development of protocols that minimize waste and avoid hazardous reagents will be a primary goal. nih.gov

Catalytic Tosylation: Moving away from stoichiometric amounts of base, research into catalytic methods for the tosylation of phenols is a promising avenue. This could involve organocatalysts or transition metal catalysts that can facilitate the reaction with high efficiency and selectivity, reducing the chemical waste and cost associated with traditional methods.

Flow Chemistry Synthesis: For large-scale production, the development of a continuous flow process for the synthesis of 2-Formylphenyl 4-methylbenzenesulfonate offers advantages in terms of safety, consistency, and scalability. A flow reactor could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to a more optimized and efficient synthesis.

A comparative table of potential synthetic routes is presented below:

| Method | Key Features | Potential Advantages | Research Focus |

| Conventional Batch Synthesis | Reaction of salicylaldehyde and p-toluenesulfonyl chloride with a stoichiometric base. | Well-established and reliable. | Optimization of reaction conditions for higher yield and purity. |

| Green Synthesis | Utilization of deep eutectic solvents or other green solvents. researchgate.net | Reduced environmental impact, potential for catalyst recycling. | Screening of various green solvents and catalysts. |

| Catalytic Tosylation | Use of substoichiometric amounts of a catalyst to promote the reaction. | Increased atom economy, reduced waste. | Development of novel organocatalysts or transition metal catalysts. |

| Continuous Flow Synthesis | Reaction performed in a continuous flow reactor. | Enhanced safety, scalability, and process control. | Design and optimization of a continuous flow reactor setup. |

Exploration of New Catalytic Systems and Methodologies

The unique structure of this compound, with its aldehyde and tosylate functionalities, opens up a wide range of possibilities for its use in catalysis, both as a substrate and as a ligand precursor.

Cross-Coupling Reactions: The tosylate group is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.govacs.orgorganic-chemistry.orgscispace.comnih.gov Future research could explore the use of this compound as a substrate in these reactions to synthesize a variety of ortho-substituted benzaldehyde (B42025) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the formyl group may influence the reactivity of the tosylate and could be exploited for tandem reactions.

Organocatalysis: The formyl group can participate in organocatalytic transformations. For example, it can be a substrate in asymmetric α-functionalization reactions catalyzed by chiral secondary amines. acs.orgnih.gov Research in this area could lead to the development of novel enantioselective transformations where the tosylate group can be further functionalized.

Transient Directing Group: The formyl group can be condensed with a primary amine to form an imine in situ, which can act as a transient directing group for C-H functionalization at the ortho-position of the formyl group. acs.orgnih.gov This strategy could be used to introduce additional functional groups onto the aromatic ring, leading to the synthesis of highly substituted and complex molecules.

The following table summarizes potential catalytic applications:

| Catalytic Application | Role of this compound | Potential Products | Key Research Area |

| Suzuki-Miyaura Coupling | Substrate (Aryl Tosylate) nih.govorganic-chemistry.org | 2-Formylbiphenyl derivatives | Development of efficient catalyst systems for this specific substrate. |

| Buchwald-Hartwig Amination | Substrate (Aryl Tosylate) nih.govorganic-chemistry.org | 2-(N-Aryl/alkylamino)benzaldehydes | Optimization of reaction conditions for a broad range of amines. |

| Stille Coupling | Substrate (Aryl Tosylate) scispace.com | 2-Formyl-substituted biaryls and heterocycles | Exploration of the scope with various organostannanes. |

| Organocatalytic α-Functionalization | Substrate (Aldehyde) acs.orgnih.gov | Chiral α-substituted 2-tosyloxybenzyl alcohols | Design of new organocatalysts for enantioselective transformations. |

| C-H Functionalization | Precursor for Transient Directing Group acs.orgnih.gov | Multifunctionalized aromatic compounds | Exploration of the scope of C-H functionalization reactions. |

Deeper Understanding of Supramolecular Interactions for Rational Design

The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a sulfonate group capable of participating in various non-covalent interactions makes this compound an interesting building block for supramolecular chemistry and crystal engineering.

Future research in this area could focus on:

Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal the dominant intermolecular interactions, such as C-H···O hydrogen bonds, π-π stacking, and interactions involving the sulfonate group. nih.gov This understanding can be used to design and synthesize new crystalline materials with desired properties, such as specific packing motifs or porosity.

Host-Guest Chemistry: The formylphenyl moiety could be incorporated into larger host molecules, such as macrocycles or cages, for the recognition and sensing of specific guest molecules. uni-mainz.de The aldehyde group can be used for post-synthetic modification to introduce further recognition sites.

Self-Assembly: The molecule's ability to form defined supramolecular structures through self-assembly in solution or on surfaces could be explored. This could lead to the formation of gels, liquid crystals, or other soft materials with interesting properties.

Integration with Advanced Materials Science Research

The functional groups of this compound make it a versatile precursor for the synthesis of advanced materials.

Polymer Synthesis: The aldehyde functionality can be used in polymerization reactions, such as polycondensation with diamines to form polyimines, or as a site for post-polymerization modification. numberanalytics.com The tosylate group could potentially be used as an initiating site for certain types of polymerization. Furthermore, aryl sulfonates have been used in the synthesis of polymers for various applications, including photoacid generators for cationic ring-opening polymerization. rsc.orgrsc.org

Metal-Organic Frameworks (MOFs): Benzaldehyde derivatives are used as building blocks for the synthesis of functional MOFs. nih.govresearchgate.netresearchgate.netacs.orgacs.org this compound could be used as a linker to construct MOFs with reactive aldehyde groups within their pores. These aldehydes could then be used for post-synthetic modification to introduce new functionalities, or they could act as catalytic sites.

Functional Surfaces: The molecule could be grafted onto surfaces to modify their properties. The aldehyde group provides a handle for covalent attachment to amine-functionalized surfaces, while the tosylate group could be used for subsequent surface-initiated polymerization or other surface modification reactions.

The potential applications in materials science are outlined in the table below:

| Material Class | Role of this compound | Potential Applications | Future Research Focus |

| Polymers | Monomer or functional building block. numberanalytics.comgoogle.com | Specialty polymers with tunable properties, functional coatings. | Development of novel polymerization methods using this monomer. |

| Metal-Organic Frameworks (MOFs) | Functional linker. nih.govresearchgate.netresearchgate.netacs.orgacs.org | Catalysis, sensing, gas storage. | Synthesis and characterization of new MOFs based on this linker. |

| Functional Surfaces | Surface modifying agent. | Smart surfaces, sensors, biocompatible materials. | Development of methods for grafting the molecule onto various substrates. |

Q & A

Basic Question

- FT-IR : Key peaks include aromatic C-H stretches (~3078 cm⁻¹), aliphatic C-H stretches (~2926 cm⁻¹), C=O aldehyde stretch (1689 cm⁻¹), and SO₂ antisymmetric/symmetric stretches (1373/1175 cm⁻¹) .

- ¹H NMR : Diagnostic signals include the aldehyde proton at δ 9.94 ppm (s, 1H), aromatic protons (e.g., doublets for sulfonate-attached aryl groups at δ 7.77 ppm), and methyl protons from the 4-methylbenzenesulfonyl group at δ 2.47 ppm (s, 3H) . Discrepancies in peak splitting or integration ratios may indicate incomplete substitution or byproducts.

What crystallographic strategies are recommended for resolving structural ambiguities in sulfonate derivatives like this compound?

Advanced Question

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

- Data Collection : High-resolution data (e.g., Mo-Kα radiation, θ range 2.5–25.0°) to ensure completeness (>99%).

- Refinement : Use SHELXL’s constraints for anisotropic displacement parameters and hydrogen bonding. For example, the sulfonate group’s geometry (S–O bond lengths ~1.43–1.48 Å) and torsion angles should align with related structures in the Cambridge Structural Database (CSD) .

- Validation : Check for R-factor convergence (R1 < 0.05) and validate hydrogen-bonding networks with Mercury or OLEX2 .

How do regiochemical variations (ortho, meta, para) in formylphenyl sulfonates influence their physical and spectroscopic properties?

Advanced Question

Comparative studies of ortho (2-formyl), meta (3-formyl), and para (4-formyl) isomers reveal:

- Melting Points : Ortho derivatives (64–65°C) have lower melting points than para (75–76°C) due to reduced symmetry and packing efficiency .

- FT-IR : C=O stretches shift slightly (ortho: 1689 cm⁻¹ vs. para: 1704 cm⁻¹) due to electronic effects from sulfonate positioning.

- Crystallography : Ortho isomers exhibit stronger intramolecular steric hindrance, affecting unit-cell parameters (e.g., larger b-axis in monoclinic systems) .

What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Advanced Question

Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. The aldehyde oxygen acts as a weak hydrogen-bond acceptor (C–H···O), while sulfonate oxygens participate in stronger O–H···O bonds with adjacent molecules. For example, in related sulfonates, chains (C(4) motif) or rings (R₂²(8)) stabilize the lattice . Computational tools (Hirshfeld surface analysis) quantify interaction contributions (e.g., O···H contacts ~30% of total surface area) .

How can chromatographic methods (HPLC) assess the purity of this compound, and what mobile phases are optimal?

Basic Question

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard.

- Mobile Phase : Methanol/buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with acetic acid .

- Validation : System suitability tests (peak symmetry, retention time reproducibility) ensure resolution from impurities like unreacted phenol or sulfonic acid byproducts.

How can researchers leverage the Cambridge Structural Database (CSD) to validate or predict structural features of this compound?

Advanced Question

The CSD provides reference data for bond lengths, angles, and packing motifs. For example:

- Sulfonate S–O bonds: Compare observed values (1.43–1.48 Å) to CSD entries (e.g., refcode XOYZAB).

- Torsion Angles: The dihedral angle between the formylphenyl and sulfonate rings should match trends in analogous structures (e.g., 20–30° for ortho derivatives) .

- Hydrogen Bonding: Use ConQuest to search for C–H···O or O–H···O interactions in sulfonate crystals .

What strategies are effective for designing this compound derivatives with enhanced bioactivity (e.g., enzyme inhibition)?

Advanced Question

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the sulfonate ring to enhance electrophilicity, improving binding to enzyme active sites (e.g., carbonic anhydrase) .

- Schiff Base Formation : React the aldehyde group with amines to form hydrazones or imines, as seen in studies where such derivatives showed IC₅₀ values < 1 µM against human carbonic anhydrase II .

- Computational Screening : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins before synthesis .

Tables

Table 1. Comparative Spectroscopic Data for Formylphenyl Sulfonates

| Position | Melting Point (°C) | C=O Stretch (cm⁻¹) | SO₂ Stretches (cm⁻¹) |

|---|---|---|---|

| Ortho | 64–65 | 1689 | 1373 (antisym), 1175 (sym) |

| Meta | 67–68 | 1694 | 1365 (antisym), 1179 (sym) |

| Para | 75–76 | 1704 | 1358 (antisym), 1146 (sym) |

Q. Table 2. Key Crystallographic Parameters for Related Sulfonates

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Refinement R1 |

|---|---|---|---|---|---|

| 2-Aminoanilinium 4-methylbenzenesulfonate | P21/n | 14.64 | 5.71 | 17.53 | 0.042 |

| Benzene-1,2-diaminium tris(4-methylbenzenesulfonate) | P-1 | 8.92 | 10.34 | 12.15 | 0.057 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten